Benz(a)anthracen-11-ol
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Overview
Description
Benz(a)anthracen-11-ol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Benz(a)anthracene is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound, specifically, features a hydroxyl group (-OH) attached to the 11th carbon atom of the benz(a)anthracene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-11-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, to introduce the hydroxyl group at the desired position . Another approach is the Friedel-Crafts alkylation followed by oxidation to achieve the hydroxylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of benz(a)anthracen-11-one or benz(a)anthracen-11-carboxylic acid.
Reduction: Formation of benz(a)anthracene.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benz(a)anthracen-11-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of benz(a)anthracen-11-ol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols . These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The molecular targets include DNA, RNA, and proteins, with pathways involving oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl group.
Benzo(a)pyrene: Another PAH with a similar structure but with five fused benzene rings.
Chrysene: A PAH with four fused benzene rings but a different arrangement.
Uniqueness
Benz(a)anthracen-11-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other similar PAHs . This functional group allows for specific reactions and applications, particularly in the study of PAH metabolism and carcinogenesis .
Properties
CAS No. |
63019-35-2 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-11-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H |
InChI Key |
WIYBWPFGIVMWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O |
Origin of Product |
United States |
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